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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199

CAS Number: 934162-61-5

IUPAC Name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase
(PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical
components of the DNA damage response (DDR) pathway, playing a central role in the repair
of single-strand DNA breaks (SSBs). By inhibiting PARP, A-966492 disrupts the repair of SSBs,
which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA
replication. This mechanism of action makes A-966492 a valuable tool for cancer research,
particularly in the context of synthetic lethality in tumors with deficiencies in homologous
recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. This
technical guide provides an in-depth overview of A-966492, including its biochemical and
cellular activities, supplier information, detailed experimental protocols, and the signaling
pathways it modulates.

Physicochemical and Biological Properties

A-966492 is a benzimidazole carboxamide derivative with a molecular weight of 324.35 g/mol
and a chemical formula of C18H17FN4O. It is a white solid powder that is soluble in DMSO.[1]

Table 1: Quantitative Biological Activity of A-966492
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Parameter Target Value (nM) Assay Type
) Cell-free enzyme

Ki PARP1 1

assay

) Cell-free enzyme

Ki PARP2 15

assay

Whole-cell assay (C41
EC50 PARP1 1

cells)

In vitro enzyme
IC50 PARP1 2.9 o

activity assay

In vitro enzyme
IC50 PARP2 2.2 o

activity assay

In vitro enzyme
IC50 PARP3 87 o

activity assay

In vitro enzyme
IC50 TNKS1 >10000 o

activity assay

In vitro enzyme
IC50 PARP10 >10000 o

activity assay

In vitro enzyme
IC50 PARP14 >10000

activity assay

Supplier Information

A-966492 is available from various chemical suppliers for research purposes. Purity levels are
typically greater than 98%.

Table 2: Supplier Information for A-966492
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Supplier Catalog Number Purity
Selleck Chemicals S2197 99.98%
MedKoo Biosciences 406362 >98%
Cayman Chemical 11893 >98%
APEXBIO A4231 >98%
DC Chemicals DC8889 >98%

Mechanism of Action and Signaling Pathway

A-966492 exerts its biological effects by competitively inhibiting the catalytic activity of PARP1
and PARP2. These enzymes are key players in the base excision repair (BER) pathway, a
major mechanism for repairing single-strand DNA breaks.

When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion. They
then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other
acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair
proteins to the damaged site, facilitating the repair process.

By inhibiting PARP activity, A-966492 prevents the formation of these PAR chains. This "traps"
PARP enzymes on the DNA at the site of the damage, leading to the stalling of replication
forks. When a replication fork encounters a PARP-DNA complex on a single-strand break, it
can collapse, resulting in the formation of a more lethal double-strand break.

In normal cells, these double-strand breaks can be efficiently repaired by the homologous
recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g.,
due to mutations in BRCA1 or BRCA2), these double-strand breaks cannot be properly
repaired, leading to genomic instability and ultimately, cell death. This concept is known as
synthetic lethality.
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Caption: Mechanism of action of A-966492 in inducing synthetic lethality.

Experimental Protocols
PARP1/2 Enzyme Inhibition Assay (Cell-Free)

This protocol is adapted from information provided by Selleck Chemicals and is based on
established methods for measuring PARP activity.[1]

Materials:

Recombinant human PARP1 or PARP2 enzyme

A-966492 (or other test compounds)

[BH]-NAD+ (specific activity ~1.6 pCi/mmol)

Assay Buffer: 50 mM Tris-HCI (pH 8.0), 1 mM DTT, 4 mM MgCI2
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 Biotinylated Histone H1

o Activated (nicked) DNA (sIDNA)

e 96-well white plates

 Scintillation proximity assay (SPA) beads

e Benzamide (for reaction termination)

e Microplate reader capable of detecting SPA signal
Procedure:

e Prepare a 2x enzyme mixture containing the PARP enzyme (e.g., 2 nM PARP1 or 8 nM
PARP?2 final concentration) and 400 nM sIDNA in assay buffer.

e Prepare a 2x substrate mixture containing 3 uM [3H]-NAD+ and 400 nM biotinylated histone
H1 in assay buffer.

e Add 50 pL of the 2x enzyme mixture to the wells of a 96-well plate.

» Add varying concentrations of A-966492 (typically in DMSO, with the final DMSO
concentration kept constant across all wells, e.g., <1%).

« Initiate the reaction by adding 50 pL of the 2x substrate mixture to each well.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Terminate the reaction by adding 150 pL of 1.5 mM benzamide.

o Add SPA beads to each well and incubate to allow binding to the biotinylated histone H1.
e Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter.

o Calculate the percent inhibition for each concentration of A-966492 and determine the Ki
value from inhibition curves at various substrate concentrations.
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Whole-Cell PARP Activity Assay

This protocol provides a method to assess the ability of A-966492 to inhibit PARP activity within
intact cells.[1]

Materials:

e CA41 cells (or other suitable cell line)

e Cell culture medium and supplements

e A-966492

e Hydrogen peroxide (H202)

e Phosphate-buffered saline (PBS)

» Fixation solution: Methanol/Acetone (7:3), pre-chilled to -20°C

» Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)
e Anti-PAR antibody (e.g., 10H)

e FITC-conjugated secondary antibody (e.g., goat anti-mouse FITC)

e DAPI (4',6-diamidino-2-phenylindole)

o 96-well black, clear-bottom plates

o Fluorescence microplate reader

Procedure:

e Seed CA41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
» Treat the cells with various concentrations of A-966492 for 30 minutes.

e Induce DNA damage and activate PARP by adding 1 mM H202 to the cells for 10 minutes.
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Wash the cells once with ice-cold PBS.
Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.
Air-dry the plates.

Rehydrate the wells with PBS and then block with blocking solution for 30 minutes at room
temperature.

Incubate the cells with the anti-PAR antibody (e.g., 1:50 dilution in blocking solution) for 60
minutes at room temperature.

Wash the wells five times with PBS-T.

Incubate the cells with the FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1
pg/mL DAPI in blocking solution for 60 minutes at room temperature in the dark.

Wash the wells five times with PBS-T.

Measure the fluorescence intensity for FITC (to quantify PAR levels) and DAPI (to normalize
for cell number) using a fluorescence microplate reader.

Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the
EC50 value for A-966492.
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Caption: Workflow for the whole-cell PARP activity assay.
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Conclusion

A-966492 is a highly potent and selective dual inhibitor of PARP1 and PARP2, making it an
invaluable research tool for studying the DNA damage response and for exploring synthetic
lethality-based cancer therapies. The information and protocols provided in this technical guide
are intended to assist researchers in designing and conducting experiments to further elucidate
the biological roles of PARP enzymes and the therapeutic potential of their inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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